UNC1215

Descripción general

Descripción

UNC1215 es una sonda química potente y selectiva para la función de lectura de metil-lisina de la proteína L3MBTL3, que es miembro de la familia de represores transcripcionales que interactúan con la cromatina del tumor cerebral maligno. Este compuesto se une a los dominios de unión a metil-lisina de L3MBTL3 con alta afinidad, desplazando competitivamente los péptidos que contienen mono o dimetil-lisina .

Métodos De Preparación

La síntesis de UNC1215 involucra varios pasos clave, incluyendo la nitración, la reacción de reducción de nitro, la reacción de Buchwald, la reacción de esterolisis y la reacción de condensación. El rendimiento general de la reacción puede llegar hasta el 67%, lo cual es más alto que los rendimientos reportados previamente . El método evita reacciones complejas y es relativamente simple de operar.

Análisis De Reacciones Químicas

UNC1215 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure:

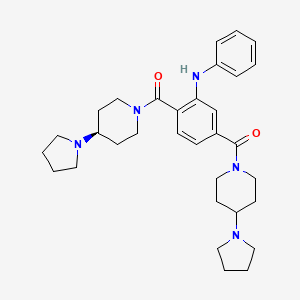

- Chemical Name: 2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl)benzamide

- Molecular Formula: C32H43N5O2

- Molecular Weight: 871.8 Da

- IC50: 40 nM for L3MBTL3

- Kd: 120 nM

UNC1215 exhibits high selectivity, showing over 100-fold selectivity against various histone methyltransferases, kinases, ion channels, and seven-transmembrane receptors. It disrupts the subnuclear localization of L3MBTL3, which is crucial for its function in cellular processes .

Applications in Cancer Research

This compound has been utilized as a chemical probe to investigate the role of L3MBTL3 in cancer biology. By inhibiting L3MBTL3, researchers can study its impact on methyl-dependent protein-protein interactions, which are pivotal in various signaling pathways related to cancer progression.

Case Study: Inhibition of Protein-Protein Interactions

A study demonstrated that this compound effectively prevents methyl-dependent interactions by binding to the aromatic cage of MBT domains. This was evidenced through structural studies that revealed a unique 2:2 binding mode . The ability to inhibit specific protein interactions makes this compound a valuable tool for probing the molecular mechanisms underlying cancer.

Applications Beyond Cancer

While much of the research surrounding this compound has focused on cancer, its applications extend into other areas of epigenetic regulation and cellular signaling:

- Epigenetic Modulation: this compound has been employed to explore the dynamics of epigenetic modifications and their effects on gene expression. By inhibiting L3MBTL3, researchers can assess changes in chromatin structure and transcriptional activity.

- Drug Discovery: The compound serves as a lead compound for developing more selective inhibitors targeting other methyl-lysine reader domains. Analogous compounds derived from this compound have shown promise in modulating interactions with Tudor domains, further expanding its potential applications .

Data Table: Summary of Key Findings

Mecanismo De Acción

UNC1215 ejerce sus efectos uniéndose a los dominios de unión a metil-lisina de L3MBTL3, desplazando así competitivamente los péptidos que contienen mono o dimetil-lisina. Esta unión interrumpe la asociación de L3MBTL3 con la cromatina, lo que lleva a cambios en la expresión genética y la función celular .

Comparación Con Compuestos Similares

UNC1215 es único en su alta afinidad y selectividad para la función de lectura de metil-lisina de L3MBTL3. Los compuestos similares incluyen:

UNC1079: Un antagonista estructuralmente similar pero sustancialmente menos potente.

Otros inhibidores de la familia MBT: Estos compuestos también se dirigen a los dominios de lectura de metil-lisina pero con menor selectividad y potencia en comparación con this compound

This compound destaca por su selectividad superior a 50 veces frente a otros miembros de la familia de tumores cerebrales malignos y su selectividad frente a más de 200 otros dominios de lectura de metil-lisina examinados .

Actividad Biológica

UNC1215 is a selective chemical probe designed to target the methyl-lysine (Kme) reading function of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. This compound has garnered attention due to its potential applications in cancer biology and epigenetic research. This article reviews the biological activity of this compound, focusing on its binding properties, selectivity, and cellular effects, supported by data tables and case studies.

- Chemical Name : 2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl]benzamide

- Molecular Weight : Not specified

- Purity : ≥99%

- IC50 : 40 nM

- Kd : 120 nM

Binding Affinity and Selectivity

This compound demonstrates a high affinity for L3MBTL3, with a dissociation constant (Kd) of 120 nM. It selectively binds to L3MBTL3 over other members of the MBT family by more than 50-fold and shows greater than 100-fold selectivity against over 200 other reader domains examined, including Tudor and chromodomain proteins .

Table 1: Selectivity Profile of this compound

| Target Protein | Kd (nM) | Selectivity Ratio |

|---|---|---|

| L3MBTL3 | 120 | - |

| L3MBTL4 | >6000 | >50-fold |

| UHRF1 (Tudor domain) | >3000 | >100-fold |

| CBX7 (Chromodomain) | >3000 | >100-fold |

This compound functions by competitively displacing mono- or dimethyl-lysine-containing peptides from the Kme-binding pocket of L3MBTL3. Structural studies via X-ray crystallography have revealed a unique 2:2 polyvalent binding mode between this compound and L3MBTL3, which is critical for its high selectivity and potency .

Cellular Effects

In cellular models, particularly in HEK293 cells expressing GFP-L3MBTL3 fusion proteins, this compound has been shown to enhance the mobility of these proteins within the nucleus. This effect is attributed to the compound's ability to disrupt subnuclear localization and foci formation associated with L3MBTL3 .

Case Study: Fluorescence Recovery After Photobleaching (FRAP)

A study utilizing FRAP demonstrated that treatment with this compound significantly reduced the recovery time of GFP-L3MBTL3 fusion proteins after photobleaching. The effective concentration (EC50) for this effect was estimated at 50–100 nM, indicating that this compound promotes the diffusibility of L3MBTL3 within the nucleus .

Table 2: FRAP Results for GFP-L3MBTL3

| Treatment | Recovery Time (s) | EC50 (nM) |

|---|---|---|

| Control | 30 | - |

| This compound (100 nM) | 15 | 50–100 |

| UNC1079 (inactive) | 30 | - |

Implications in Cancer Biology

L3MBTL3 is implicated in various cancer types due to its role in regulating gene expression through epigenetic mechanisms. The inhibition of L3MBTL3 by this compound may provide insights into therapeutic strategies targeting epigenetic regulators in cancer treatment. Additionally, this compound has been utilized to uncover new interactions between L3MBTL3 and other proteins involved in DNA damage repair and apoptosis, such as BCLAF1 .

Propiedades

IUPAC Name |

[3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O2/c38-31(36-20-12-27(13-21-36)34-16-4-5-17-34)25-10-11-29(30(24-25)33-26-8-2-1-3-9-26)32(39)37-22-14-28(15-23-37)35-18-6-7-19-35/h1-3,8-11,24,27-28,33H,4-7,12-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOOIERVZAXHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026044 | |

| Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415800-43-9 | |

| Record name | 1,1′-[2-(Phenylamino)-1,4-phenylene]bis[1-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.